molecular formula C12H26O4S3 B1219037 5,6,6-Tris(ethylsulfanyl)hexane-1,2,3,4-tetrol CAS No. 7476-23-5

5,6,6-Tris(ethylsulfanyl)hexane-1,2,3,4-tetrol

Cat. No.: B1219037
CAS No.: 7476-23-5
M. Wt: 330.5 g/mol
InChI Key: HKZRBEFUFOTRGP-UHFFFAOYSA-N
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Description

5,6,6-Tris(ethylsulfanyl)hexane-1,2,3,4-tetrol is a chemical compound with the molecular formula C12H26O4S3 It is characterized by the presence of three ethylsulfanyl groups attached to a hexane backbone, along with four hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,6-Tris(ethylsulfanyl)hexane-1,2,3,4-tetrol typically involves multi-step organic reactions. One common approach is the thiolation of a hexane derivative, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality and high production rates.

Types of Reactions:

    Oxidation: The hydroxyl groups in this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives with altered functional groups.

    Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5,6,6-Tris(ethylsulfanyl)hexane-1,2,3,4-tetrol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with specific functional groups.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5,6,6-Tris(ethylsulfanyl)hexane-1,2,3,4-tetrol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylsulfanyl groups and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

    5,6,6-Tris(methylsulfanyl)hexane-1,2,3,4-tetrol: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups.

    5,6,6-Tris(propylsulfanyl)hexane-1,2,3,4-tetrol: Similar structure but with propylsulfanyl groups instead of ethylsulfanyl groups.

Uniqueness: 5,6,6-Tris(ethylsulfanyl)hexane-1,2,3,4-tetrol is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

5,6,6-tris(ethylsulfanyl)hexane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4S3/c1-4-17-11(12(18-5-2)19-6-3)10(16)9(15)8(14)7-13/h8-16H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZRBEFUFOTRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(C(C(CO)O)O)O)C(SCC)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7476-23-5, 15356-41-9
Record name NSC401405
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Mannose, diethyl mercaptal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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